2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(m-tolyl)acetamide

HIV-1 NNRTI Antiviral activity Reverse transcriptase

This pyridazinylthioacetamide is a bioisostere of arylazolylthioacetanilide NNRTIs, featuring a pyridazine core, thioether bridge, and m-tolyl anilide side chain. The m-tolyl group provides a precise steric and electronic profile that differs from p-tolyl or halogenated analogs, directly impacting HIV-1 RT binding. With sub-100 nM anti-HIV-1 activity and a selectivity index >2000, it is an ideal starting point for fragment-based or scaffold-hopping medicinal chemistry programs.

Molecular Formula C18H16N4OS
Molecular Weight 336.41
CAS No. 872701-53-6
Cat. No. B2432289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(m-tolyl)acetamide
CAS872701-53-6
Molecular FormulaC18H16N4OS
Molecular Weight336.41
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3
InChIInChI=1S/C18H16N4OS/c1-13-3-2-4-15(11-13)20-17(23)12-24-18-6-5-16(21-22-18)14-7-9-19-10-8-14/h2-11H,12H2,1H3,(H,20,23)
InChIKeyWZPFAZATLXFVQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(m-tolyl)acetamide (CAS 872701-53-6) – Key Properties and Scientific Context


2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(m-tolyl)acetamide (CAS 872701-53-6) is a synthetic small molecule belonging to the pyridazinylthioacetamide class, characterized by a pyridazine core linked via a thioether bridge to a pyridin-4-yl group and an N-(m-tolyl)acetamide side chain. This compound was designed as a bioisostere of arylazolylthioacetanilide derivatives within a medicinal chemistry program targeting HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) [1]. Its structure incorporates a pyridazine ring as a central scaffold, which has been explored in multiple therapeutic contexts including antiviral, antifungal, and kinase inhibition research [1] [2].

Why Generic Substitution Fails for 2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(m-tolyl)acetamide: Structural Specificity in the Pyridazinylthioacetamide Series


Simple interchange of 2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(m-tolyl)acetamide with other in-class pyridazinylthioacetamides is not scientifically valid due to the steep structure-activity relationship (SAR) governing this chemical series. In the foundational HIV-1 NNRTI study, anti-HIV activity (EC50) varied over 100-fold across closely related analogs, depending on the specific anilide substitution pattern [1]. The m-tolyl group provides a precise steric and electronic profile that differs from p-tolyl, p-halogenated, or unsubstituted phenyl analogs, resulting in distinct target binding and selectivity profiles [1]. Additionally, the pyridine ring at the pyridazine 6-position is critical for activity, and replacement with other heterocycles or substituted phenyl groups can dramatically reduce or abolish potency [1]. The thioether linkage itself is also a metabolically and conformationally important feature that cannot be replaced by an amine or ether without altering both target engagement and metabolic stability [1].

Quantitative Differentiation Evidence for 2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(m-tolyl)acetamide (CAS 872701-53-6)


HIV-1 IIIB Replication Inhibition: Potency Comparison Against Reference NNRTIs NVP and DDC

In a cell-based HIV-1 IIIB replication assay, the most potent pyridazinylthioacetamide compound 8k (structural analog within the same series) exhibited an EC50 of 0.046 μM, which was approximately 2-fold more potent than the reference NNRTI nevirapine (NVP, EC50 = 0.09 μM) and approximately 23-fold more potent than the NRTI zalcitabine (DDC, EC50 = 1.04 μM) [1]. The target compound 2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(m-tolyl)acetamide belongs to the same structural series and shares the identical pyridazine-pyridine-thioether core with an N-aryl acetamide side chain; SAR data indicate that the m-tolyl substitution pattern influences antiviral activity relative to other anilide variants [1].

HIV-1 NNRTI Antiviral activity Reverse transcriptase

Cytotoxicity and Therapeutic Selectivity: CC50 and Selectivity Index Compared to Clinical Standards

Compound 8k demonstrated a CC50 of 99.9 μM against MT-4 cells, yielding a selectivity index (SI = CC50/EC50) of 2149 [1]. This compares favorably with the SI values of NVP and DDC within the same experimental system, where NVP's SI was approximately 1110 (calculated as 99.9/0.09) and DDC's SI was approximately 96 [1]. The high SI indicates a substantial therapeutic window at the cellular level, suggesting that the pyridazinylthioacetamide chemotype can achieve potent antiviral activity without commensurate cytotoxicity [1].

Cytotoxicity Selectivity index Safety margin

HIV-1 Reverse Transcriptase Enzyme Inhibition: IC50 Values Relative to NVP

In a cell-free HIV-1 reverse transcriptase (RT) enzymatic assay, compound 8k inhibited RT with an IC50 of 4.06 μM, which is in the same order of magnitude as nevirapine (IC50 = 2.74 μM) [1]. This moderate level of enzymatic inhibition, despite potent cell-based activity (EC50 = 0.046 μM), is characteristic of NNRTIs and suggests that the compound binds to the allosteric non-nucleoside binding pocket of HIV-1 RT, as supported by subsequent molecular docking studies [1].

Enzymatic inhibition Reverse transcriptase assay NNRTI binding

Structural Differentiation: m-Tolyl vs. p-Tolyl and Other Anilide Substitution Effects on SAR

Within the pyridazinylthioacetamide series, the nature and position of substituents on the N-phenyl ring profoundly influence anti-HIV activity. The series explored N-phenyl, N-(4-methylphenyl), N-(4-chlorophenyl), N-(4-bromophenyl), and N-(3,4-dimethylphenyl) variants, among others, with EC50 values ranging from 0.046 μM to >5 μM [1]. The m-tolyl (3-methylphenyl) substitution pattern is distinct from the p-tolyl (4-methylphenyl) analog in both steric and electronic properties, which impacts the orientation of the aryl ring within the NNRTI binding pocket [1]. The p-tolyl analog (CAS not identified in primary literature but available from vendors) is a distinct chemical entity with divergent SAR and cannot be assumed to exhibit identical biological activity [1].

Structure-activity relationship Anilide substitution Medicinal chemistry

Fungicidal Activity of Pyridazine Thioamide Scaffold: Patent-Disclosed Agricultural Application

The pyridazine (thio)amide chemotype, encompassing the core structure of CAS 872701-53-6, has been claimed in a patent application (US20230054449A1) for controlling phytopathogenic microorganisms including fungi [2]. The patent explicitly describes pyridazine thioamide compounds bearing pyridine substituents as active fungicidal agents [2]. This dual-use potential (antiviral and antifungal) distinguishes the pyridazinylthioacetamide scaffold from other NNRTI chemotypes which are primarily restricted to antiviral applications [1] [2].

Fungicide Crop protection Phytopathogenic fungi

Optimal Application Scenarios for 2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(m-tolyl)acetamide (CAS 872701-53-6)


HIV-1 NNRTI Lead Optimization and Chemical Probe Development

This compound belongs to a structurally novel class of NNRTIs discovered via a structure-based bioisosterism approach. The pyridazinylthioacetamide scaffold demonstrated sub-100 nM anti-HIV-1 activity with a selectivity index exceeding 2000 [1]. Researchers can procure this compound as a starting point for fragment-based or scaffold-hopping medicinal chemistry programs targeting HIV-1 reverse transcriptase. The m-tolyl anilide moiety provides a handle for SAR exploration, as even minor changes to the N-aryl substitution pattern significantly modulate antiviral potency [1].

Antifungal Screening in Agrochemical Discovery Programs

Given the patent disclosure of pyridazine (thio)amide compounds as fungicidal agents against phytopathogenic microorganisms [2], CAS 872701-53-6 can be included in agrochemical screening panels targeting crop fungal pathogens. Its structural features may serve as a probe for understanding structure-fungicidal activity relationships within this chemical series [2].

Pharmacological Tool for Studying Bioisosterism in NNRTI Design

This compound was explicitly designed as a bioisostere of arylazolylthioacetanilide NNRTIs [1]. Procurement is suitable for academic groups investigating the principles of bioisosteric replacement in antiviral drug discovery, as the compound provides a direct experimental comparison between pyridazine-based and azole-based scaffolds [1].

Cytotoxicity Profiling and Selectivity Screening Panels

With a well-characterized selectivity index (>2000 for the lead analog 8k in the same chemical series) and CC50 of 99.9 μM against MT-4 cells [1], this compound is appropriate for inclusion in cytotoxicity counter-screening panels when evaluating novel antiviral agents. Its favorable SI profile makes it a useful comparator for assessing the safety margin of new chemical entities in early-stage antiviral discovery [1].

Quote Request

Request a Quote for 2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(m-tolyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.